molecular formula C9H10FN B6209163 4-fluoro-2,3-dihydro-1H-inden-5-amine CAS No. 2731008-13-0

4-fluoro-2,3-dihydro-1H-inden-5-amine

Cat. No.: B6209163
CAS No.: 2731008-13-0
M. Wt: 151.2
InChI Key:
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Description

4-fluoro-2,3-dihydro-1H-inden-5-amine is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 4th position and an amine group at the 5th position of the indene ring system. Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2,3-dihydro-1H-inden-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoro-1-indanone.

    Reduction: The 4-fluoro-1-indanone is then reduced to 4-fluoro-2,3-dihydro-1H-inden-1-ol using a reducing agent such as sodium borohydride.

    Amination: The final step involves the conversion of 4-fluoro-2,3-dihydro-1H-inden-1-ol to this compound through an amination reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance the reaction rate and yield.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

    Purification: Advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 4-fluoro-2,3-dihydro-1H-indene.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

4-fluoro-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-1-indanone
  • 4-fluoro-2,3-dihydro-1H-inden-1-ol
  • 5-fluoro-2,3-dihydro-1H-inden-1-ol

Uniqueness

4-fluoro-2,3-dihydro-1H-inden-5-amine is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

2731008-13-0

Molecular Formula

C9H10FN

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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